molecular formula C16H19NOS B580443 (S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 153409-14-4

(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B580443
CAS No.: 153409-14-4
M. Wt: 273.394
InChI Key: RDMWWGLKUMLLTG-ZDUSSCGKSA-N
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Description

(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol is a complex organic compound that features a thiophene ring attached to a tetrahydronaphthalene structure

Mechanism of Action

Target of Action

Despropylrotigotine primarily targets D3, D2, and D1 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, and reward.

Mode of Action

Despropylrotigotine acts as a nonergot dopamine agonist . It is believed to stimulate postsynaptic dopamine D2-type auto receptors within the substantia nigra in the brain . This stimulation leads to improved dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus/putamen regions .

Pharmacokinetics

Despropylrotigotine exhibits extensive metabolism via conjugation and N-dealkylation, involving multiple CYP isoenzymes, sulfotransferases, and UDP-glucuronosyltransferases . The majority of the absorbed drug is eliminated in urine and feces as inactive conjugates and metabolites . The apparent volume of distribution is large, indicating extensive distribution into tissues . The elimination half-life is approximately 5 to 7 hours after removal of the patch . These pharmacokinetic properties influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

The stimulation of dopamine receptors by Despropylrotigotine leads to improved dopaminergic transmission in the motor areas of the basal ganglia . This can result in alleviation of symptoms in conditions like Parkinson’s disease and restless legs syndrome, where dopaminergic transmission is impaired .

Action Environment

The action, efficacy, and stability of Despropylrotigotine can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and renal function can influence the pharmacokinetics and thus the action of Despropylrotigotine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Paal-Knorr synthesis, which forms the thiophene ring through the cyclization of 1,4-diketones with sulfur sources . The subsequent steps involve the attachment of the thiophene ring to the tetrahydronaphthalene structure through a series of nucleophilic substitution and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as palladium complexes can be employed to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-((2-(Thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to its combination of a thiophene ring with a tetrahydronaphthalene structure. This combination provides a distinct set of chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(6S)-6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c18-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-19-14/h1-5,10,13,17-18H,6-9,11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMWWGLKUMLLTG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1NCCC3=CC=CS3)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153409-14-4
Record name Despropyl rotigotine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153409144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESPROPYL ROTIGOTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1Y5K2S3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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